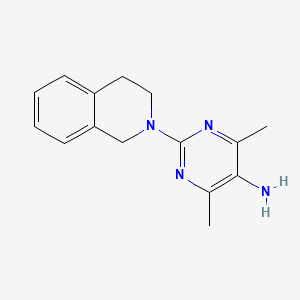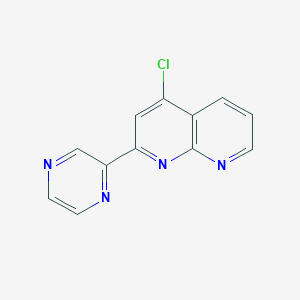
trans-Resveratrol Penta-O-acetyl-4'--D-glucuronide Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester: is a complex organic compound derived from resveratrol, a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester typically involves multiple steps, starting with the extraction of resveratrol from natural sources or its chemical synthesis. The compound is then subjected to a series of chemical reactions, including acetylation and glucuronidation, to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using advanced techniques such as flow chemistry or continuous processing to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed
Oxidation: : Formation of resveratrol derivatives with increased carbonyl content.
Reduction: : Production of resveratrol derivatives with additional hydroxyl groups.
Substitution: : Creation of resveratrol derivatives with different functional groups.
Scientific Research Applications
trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester: has a wide range of applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of other resveratrol derivatives and analogs.
Biology: : Studied for its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: : Investigated for its potential therapeutic properties in treating diseases like cancer, cardiovascular disorders, and neurodegenerative conditions.
Industry: : Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways, including:
Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: : Inhibiting the production of pro-inflammatory cytokines.
Cancer Prevention: : Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Cardiovascular Health: : Improving endothelial function and reducing the risk of atherosclerosis.
Comparison with Similar Compounds
trans Resveratrol Penta-O-acetyl-4'-b-D-glucuronide Methyl Ester: is unique due to its specific structural modifications, which enhance its bioavailability and biological activity compared to other resveratrol derivatives. Similar compounds include:
Resveratrol: : The parent compound with similar health benefits but lower bioavailability.
Resveratrol glucuronides: : Other glucuronidated forms of resveratrol with varying degrees of biological activity.
Resveratrol acetates: : Acetylated derivatives of resveratrol with different pharmacokinetic properties.
Properties
Molecular Formula |
C31H32O14 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[4-[2-(3,5-diacetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C31H32O14/c1-16(32)39-24-13-22(14-25(15-24)40-17(2)33)8-7-21-9-11-23(12-10-21)44-31-29(43-20(5)36)27(42-19(4)35)26(41-18(3)34)28(45-31)30(37)38-6/h7-15,26-29,31H,1-6H3 |
InChI Key |
HGHYMWJYXANQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C=CC3=CC(=CC(=C3)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridin-2-amine,5-(phenylthio)-](/img/structure/B15356765.png)
![N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide](/img/structure/B15356776.png)
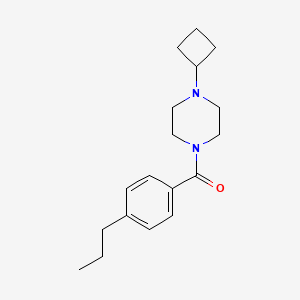
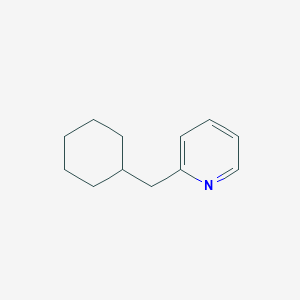
![2-[3-(3-Piperidin-1-ylpyrazin-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B15356796.png)
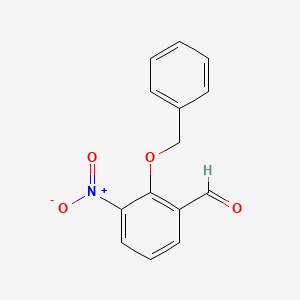
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)
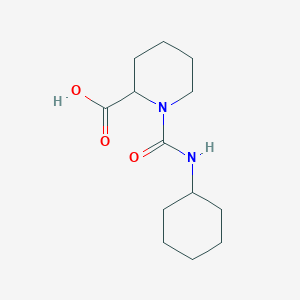

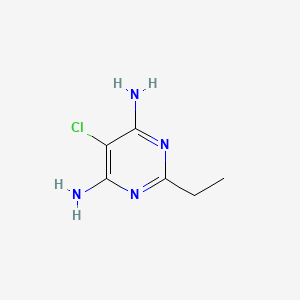
![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)
